2-hydroxy-2,2-bis(4-methylphenyl)-N-phenyl-N'-[(E)-phenylmethylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-2,2-bis(4-methylphenyl)-N-phenyl-N’-[(E)-phenylmethylidene]acetohydrazide is a complex organic compound with a molecular formula of C29H25N3O4. This compound is known for its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research .
Preparation Methods
The synthesis of 2-hydroxy-2,2-bis(4-methylphenyl)-N-phenyl-N’-[(E)-phenylmethylidene]acetohydrazide typically involves the reaction of 2-hydroxy-2,2-bis(4-methylphenyl)acetohydrazide with an appropriate aldehyde or ketone under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-hydroxy-2,2-bis(4-methylphenyl)-N-phenyl-N’-[(E)-phenylmethylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
2-hydroxy-2,2-bis(4-methylphenyl)-N-phenyl-N’-[(E)-phenylmethylidene]acetohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-hydroxy-2,2-bis(4-methylphenyl)-N-phenyl-N’-[(E)-phenylmethylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-hydroxy-2,2-bis(4-methylphenyl)-N-phenyl-N’-[(E)-phenylmethylidene]acetohydrazide can be compared with other similar compounds, such as:
2-hydroxy-2,2-bis(4-methylphenyl)-N’-(2-pyridinyl)acetohydrazide: This compound has a similar structure but includes a pyridine ring, which may confer different chemical and biological properties.
N’-cyclohexyl-2-hydroxy-2,2-bis(4-methylphenyl)acetohydrazide: The presence of a cyclohexyl group in this compound may result in different reactivity and applications.
Properties
Molecular Formula |
C29H26N2O2 |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-2-hydroxy-2,2-bis(4-methylphenyl)-N-phenylacetamide |
InChI |
InChI=1S/C29H26N2O2/c1-22-13-17-25(18-14-22)29(33,26-19-15-23(2)16-20-26)28(32)31(27-11-7-4-8-12-27)30-21-24-9-5-3-6-10-24/h3-21,33H,1-2H3/b30-21+ |
InChI Key |
CVYFBJMVRCSSGP-MWAVMZGNSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C(=O)N(C3=CC=CC=C3)/N=C/C4=CC=CC=C4)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C(=O)N(C3=CC=CC=C3)N=CC4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.